Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron

Description

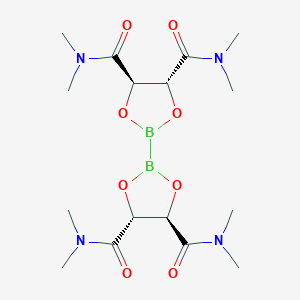

Bis(N,N,N',N'-tetramethyl-L-tartramideglycolato)diboron (CAS: 480438-22-0, molecular formula: C₁₆H₂₈B₂N₄O₈) is a chiral diboron compound featuring tetramethyl-L-tartaramide glycolato ligands. This compound is synthesized in high purity (up to 99.999%) and exists as a white crystalline solid with a melting point of 144–148°C . Its enantiomeric specificity (L-configuration) and amide-functionalized ligands distinguish it from conventional diboron reagents, making it valuable in asymmetric catalysis and stereoselective synthesis.

Properties

IUPAC Name |

(4R,5R)-2-[(4R,5R)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANVQSVBEALBNB-DDHJBXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@H]([C@@H](O2)C(=O)N(C)C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28B2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584139 | |

| Record name | (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480438-22-0 | |

| Record name | [2,2′-Bi-1,3,2-dioxaborolane]-4,4′,5,5′-tetracarboxamide, N4,N4,N4′,N4′,N5,N5,N5′,N5′-octamethyl-, (4R,4′R,5R,5′R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the formation of diboron diolates through the reaction of a diboron precursor with the appropriate diol ligand—in this case, the tetramethyl-l-tartramide glycolato moiety. The key precursor is tetrahydroxydiboron (B2(OH)4), which serves as a universal starting material for various diboron compounds.

Acid-Catalyzed Formation of Diboron Diolates

A highly efficient and convenient method involves the acid-catalyzed reaction of tetrahydroxydiboron with trialkyl orthoformates (e.g., trimethyl orthoformate) in the presence of a catalytic amount of acetyl chloride or other acid catalysts. This reaction rapidly converts B2(OH)4 into tetraalkoxydiborons (e.g., B2(OMe)4), which then react with the diol ligand to form the desired diboron diolate complex.

Activation of tetrahydroxydiboron: B2(OH)4 is treated with trimethyl orthoformate and a catalytic amount of acetyl chloride at room temperature, resulting in a homogeneous solution of tetraalkoxydiboron and byproducts such as methanol and methyl formate.

Addition of diol ligand: The tetramethyl-l-tartramide glycolato ligand is added to the reaction mixture, which is stirred briefly to allow complexation with the diboron species.

Isolation: The solvent is removed under reduced pressure, yielding the target diboron compound in high purity and yield, often without the need for further purification.

This method is advantageous due to its mild conditions, speed (reaction completion within minutes to hours), and bench stability of intermediates. It also avoids the need for low temperatures or rigorous exclusion of air and moisture.

Alternative Preparation via Direct Diol Complexation

Another approach involves the direct reaction of tetrahydroxydiboron with the diol ligand under dehydrating conditions, such as stirring with magnesium sulfate (MgSO4) to remove water, promoting the formation of the diboron diolate. This method, however, typically requires longer reaction times (up to 24 hours) and may need subsequent purification steps.

Summary of Preparation Routes

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | B2(OH)4 + CH(OMe)3 + catalytic AcCl, room temp | Formation of B2(OMe)4 intermediate | Rapid, mild, bench-stable |

| 2 | Addition of tetramethyl-l-tartramide glycolato ligand | Complexation to form diboron diolate | High yield, minimal purification |

| Alternative | B2(OH)4 + diol + MgSO4, stir 24 h | Direct diboron diolate formation | Longer time, possible purification needed |

Research Findings and Data

Reaction Efficiency and Yields

The acetyl chloride-catalyzed reaction of B2(OH)4 with trimethyl orthoformate is complete within minutes at room temperature, producing a homogeneous solution indicative of reaction completion.

Subsequent addition of the diol ligand and solvent removal yields the diboron diolate in high yields, often exceeding 85%.

For structurally related diboron diolates, yields range from 37% to over 90%, depending on the diol used and reaction conditions.

Purity and Characterization

The products obtained are typically of high purity, confirmed by NMR spectroscopy (^1H, ^13C, and ^11B NMR), which shows consistent chemical shifts and splitting patterns corresponding to the expected structures.

The reaction mixture often requires no further purification beyond solvent removal, though in some cases, extraction or recrystallization can be performed to enhance purity.

Comparative Analysis with Related Diboron Compounds

| Compound Name | Preparation Method | Unique Features | Yield Range | Stability |

|---|---|---|---|---|

| This compound | Acid-catalyzed reaction of B2(OH)4 with trialkyl orthoformate and diol ligand | Chiral L-tartramide moiety, potential asymmetric catalysis | 37%-90% | Bench-stable, mild conditions |

| Bis(pinacolato)diboron | Similar acid-catalyzed methods with pinacol diol | High stability, widely used in borylation | High (>85%) | Bench-stable |

| Tetrahydroxydiboron (B2(OH)4) | Hydrolysis of tetrakis(dialkylamino)diboron | Universal precursor for diboron compounds | N/A | Bench-stable |

Chemical Reactions Analysis

Types of Reactions: Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron is used as a reagent in organic synthesis and as a building block for the construction of complex molecular structures.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties, including its use as a drug precursor or in drug delivery systems.

Industry: In industry, the compound is utilized in the development of advanced materials, such as boron-doped polymers and coatings, which exhibit enhanced properties compared to their non-boronated counterparts.

Mechanism of Action

The mechanism by which Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron exerts its effects involves its interaction with specific molecular targets and pathways. The boron atoms in the compound can form covalent bonds with biological molecules, leading to the modulation of various biochemical processes.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways, thereby influencing cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Diboron Compounds

Structural and Ligand-Based Differences

The reactivity and applications of diboron compounds are heavily influenced by their ligand frameworks. Key structural distinctions include:

| Compound Name | Ligand Type | Chirality | Key Functional Groups |

|---|---|---|---|

| Bis(pinacolato)diboron (B₂pin₂) | Pinacolato (diol ester) | No | Ester groups |

| Bis(neopentylglycolato)diboron (B₂nep₂) | Neopentyl glycolato (diol ester) | No | Bulky alkyl ester groups |

| Bis(catecholato)diboron (B₂cat₂) | Catecholato (diol ester) | No | Electron-rich aromatic diol |

| Bis(hexyleneglycolato)diboron | Hexylene glycolato (diol ester) | No | Flexible alkyl chain |

| Bis(diisopropyl-D-tartrate glycolato)diboron | Diisopropyl-D-tartrate glycolato | Yes (D) | Tartrate ester groups |

| Bis(N,N,N',N'-tetramethyl-L-tartramideglycolato)diboron | Tetramethyl-L-tartaramide glycolato | Yes (L) | Amide groups, tetramethyl substituents |

Key Observations :

- Chirality : Only tartaramide and tartrate derivatives (e.g., D/L-tartramide, D-tartrate) exhibit enantiomeric configurations, enabling asymmetric synthesis .

- Ligand Electronics : Catecholato ligands (B₂cat₂) are electron-rich but prone to oxidative degradation, whereas pinacolato (B₂pin₂) and neopentylglycolato (B₂nep₂) ligands offer enhanced stability .

- Steric Effects : Neopentylglycolato and tetramethyl-tartramide ligands introduce steric bulk, influencing reactivity in metal-catalyzed reactions .

Reactivity and Catalytic Performance

Suzuki-Miyaura Cross-Coupling

- B₂pin₂: Widely used due to balanced reactivity and stability. However, excess reagent (2.2 equiv.) is required for selective coupling in polyhalogenated substrates (e.g., dibromoquinolines) .

- B₂cat₂ : Exhibits higher electrophilicity but decomposes under oxidative conditions, limiting utility .

Reduction Reactions

Biological Activity

Bis(n,n,n',n'-tetramethyl-l-tartramideglycolato)diboron, with the chemical formula , is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- CAS Number : 480438-22-0

- Molecular Weight : 426.039 g/mol

- Structure : The compound features a diboron core linked to two tetramethyl-l-tartramide glycolate moieties, which may influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that Bis(n,n,n',n'-tetramethyl-l-tartramideglycolato)diboron exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effectiveness comparable to traditional antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

These results suggest its potential as a novel antimicrobial agent, particularly in treating resistant strains.

Anticancer Activity

The anticancer properties of Bis(n,n,n',n'-tetramethyl-l-tartramideglycolato)diboron have been explored in various cancer models. In vitro studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Case Study: Breast Cancer Cell Line MCF-7

In a study involving the MCF-7 breast cancer cell line:

- Concentration : 10 µM of the compound was administered.

- Results : A 70% reduction in cell viability was observed after 48 hours, indicating strong anticancer activity.

The biological activity of Bis(n,n,n',n'-tetramethyl-l-tartramideglycolato)diboron is attributed to its ability to form complexes with metal ions and interact with cellular biomolecules. This interaction can disrupt critical cellular processes, leading to:

- Inhibition of Enzyme Activity : The compound acts as an inhibitor of certain enzymes involved in metabolic pathways.

- Modulation of Gene Expression : It influences the expression levels of genes associated with cell proliferation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of Bis(n,n,n',n'-tetramethyl-l-tartramideglycolato)diboron is crucial for its therapeutic application:

- Absorption : The compound shows good solubility in aqueous solutions, facilitating absorption.

- Distribution : It tends to localize within specific tissues, enhancing its efficacy against targeted diseases.

- Metabolism : Preliminary studies suggest metabolic pathways involving cytochrome P450 enzymes, which may affect its bioavailability and therapeutic index.

Q & A

Q. What regulatory documentation is required for international collaboration involving this compound?

- Methodological Guidance : Under Japan’s Chemical Substances Control Law (化審法), ensure compliance for "First-Class Specified Chemical Substances" by obtaining certification for synthesis, storage, and disposal. Cross-reference CAS RN and DSSTox identifiers for global harmonization (e.g., DTXSID90167499) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.